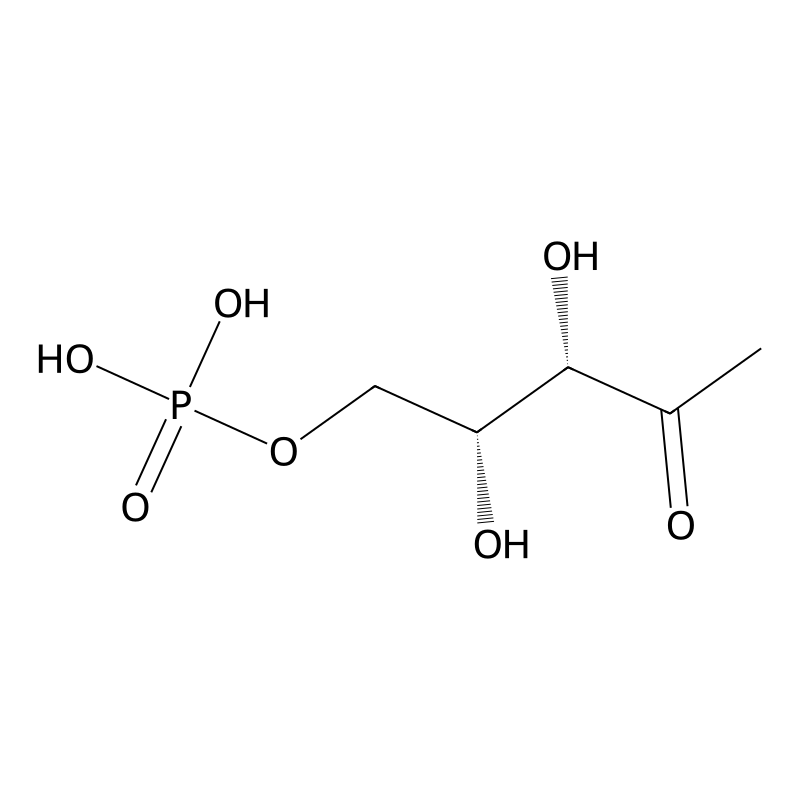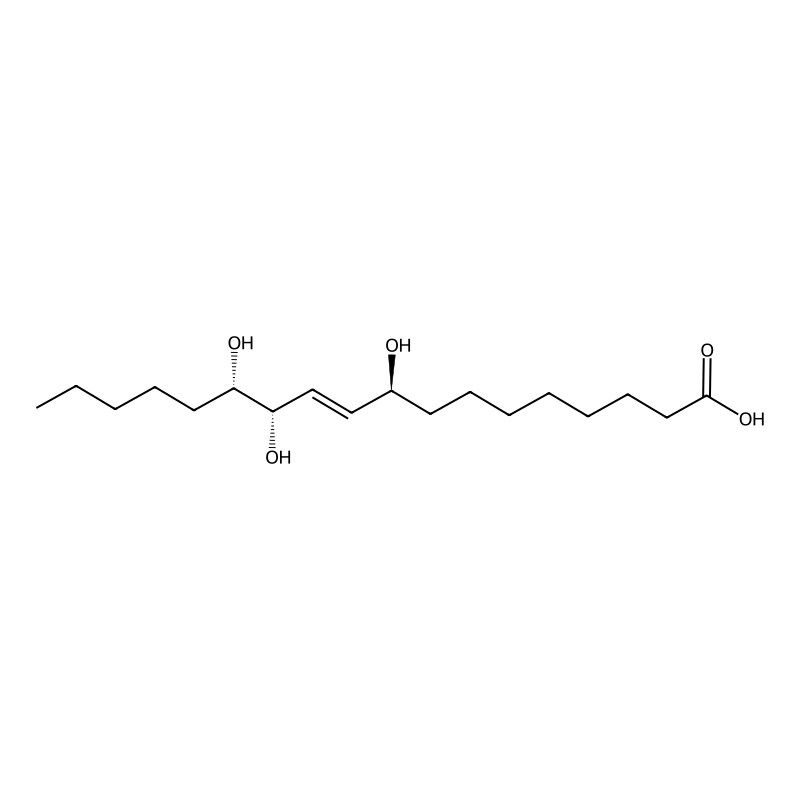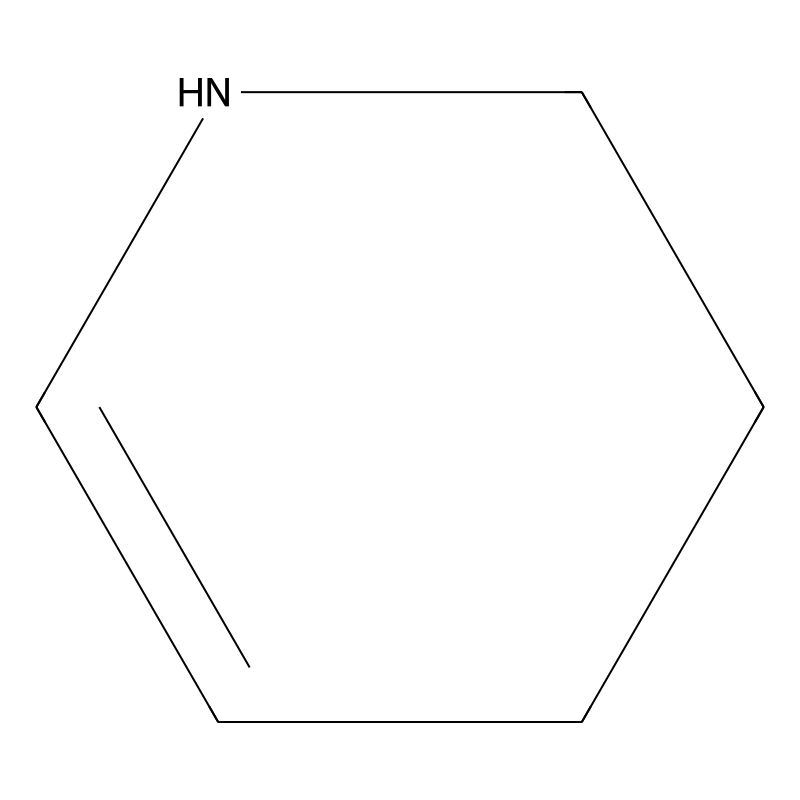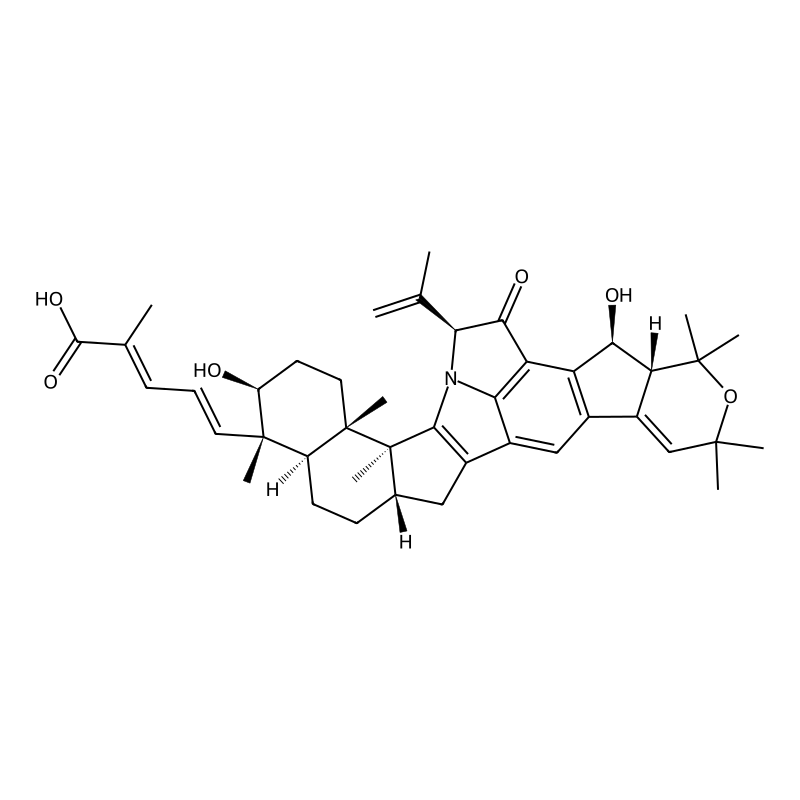(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
- Endosomal Escape: When drugs are delivered into cells, they often get trapped within compartments called endosomes. These endosomes can fuse with lysosomes, cellular compartments that break down molecules, ultimately destroying the drug before it can reach its target. Trileucine, due to its specific properties, can trigger the endosomal membrane to destabilize and release the drug into the cytoplasm, allowing it to reach its intended location within the cell [].
Trileucine as an Endosomal Escape Moiety
The effectiveness of trileucine in promoting endosomal escape is attributed to its amphiphilic nature. Amphiphilic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This allows trileucine to interact with both the watery environment inside the endosome and the fatty membrane surrounding it.
- Membrane Disruption: When attached to a therapeutic agent, trileucine is believed to insert its hydrophobic region into the endosomal membrane, causing disruption and pore formation. This facilitates the release of the drug into the cytoplasm [].
Delivery Systems Utilizing Trileucine
Researchers are exploring the use of trileucine in various drug delivery systems:
- Liposomes: Liposomes are microscopic spheres used to encapsulate drugs. Trileucine can be conjugated to liposomes to improve their endosomal escape efficiency, potentially enhancing the delivery of drugs to specific targets within the cell [].
- Polymeric Nanoparticles: Similar to liposomes, polymeric nanoparticles are another type of carrier system for drugs. Trileucine can be incorporated into the design of these nanoparticles to promote endosomal escape and improve drug delivery [].
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is a complex amino acid derivative characterized by its unique chiral centers and branched-chain structure. This compound features three layers of amine groups connected to a central 4-methylpentanoic acid backbone, which imparts significant steric hindrance and potential biological activity. The presence of multiple stereocenters makes it a subject of interest in stereochemistry and pharmacology, as the spatial arrangement of its atoms can influence its interaction with biological targets.
Trileucine's primary mechanism of action in drug delivery research involves its ability to improve the performance of spray-dried powders for inhalation []. Here's how it works:
- Surface activity: Trileucine's amphiphilic nature lowers the surface tension of solutions, leading to the formation of low-density, corrugated particles during spray drying []. This improves the powder's flowability and ultimately, its aerosolization performance for inhalation delivery.
- Dispersibility enhancer: Trileucine helps prevent particle aggregation during spray drying, leading to a more uniform and dispersible powder. This translates to better drug delivery to the lungs.
- Protein interaction: Trileucine can compete with proteins present in the formulation for space at the air-water interface during spray drying []. This competition helps protect the protein drug from denaturation and aggregation.
- Amide Formation: The compound can undergo amide bond formation through reactions with carboxylic acids or activated esters, which is crucial for peptide synthesis.
- Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to release the constituent amino acids.
- Redox Reactions: The amino groups may participate in oxidation-reduction reactions, particularly in biological systems where they can be oxidized to form imines or other derivatives.
These reactions are mediated by enzymes in biological systems, which enhance the rates and specificity of the transformations.
The biological activity of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is significant due to its structural similarity to naturally occurring amino acids. It may exhibit:
- Antioxidant Properties: Similar compounds have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress.
- Antimicrobial Activity: Some amino acid derivatives possess antimicrobial properties, making them potential candidates for antibiotic development.
- Neuroprotective Effects: Compounds with similar structures have been studied for their roles in neuroprotection, possibly through modulation of neurotransmitter systems.
Biological assays are essential for evaluating these activities, often employing dose-response curves to determine efficacy and safety profiles .
The synthesis of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid typically involves:
- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound while maintaining stereochemistry.
- Solid-phase Peptide Synthesis: A method where the compound is built stepwise on a solid support, allowing for easy purification after each step.
- Solution-phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution to form the target compound.
Each method has its advantages and challenges regarding yield, purity, and scalability.
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid has potential applications in various fields:
- Pharmaceutical Industry: As a building block for peptide drugs or as a lead compound in drug discovery due to its biological activity.
- Nutraceuticals: Its amino acid composition may contribute to dietary supplements aimed at enhancing muscle growth or recovery.
- Cosmetics: Potential use in formulations targeting skin health due to possible antioxidant properties.
Interaction studies are crucial for understanding how (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid interacts with biological macromolecules such as proteins and enzymes. Techniques such as:
- Molecular Docking: To predict binding affinities and orientations with target proteins.
- Surface Plasmon Resonance: To measure real-time interactions between the compound and biomolecules.
- Nuclear Magnetic Resonance Spectroscopy: For structural elucidation and dynamics of interactions.
These studies provide insights into the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid, including:
- L-Leucine: An essential branched-chain amino acid that plays critical roles in protein synthesis and metabolic regulation.
- L-Isoleucine: Another branched-chain amino acid involved in energy production and immune function.
- L-Valine: Similar to leucine and isoleucine, it is vital for muscle metabolism and tissue repair.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-4-methylpentanoic Acid | Single amino group; less sterically hindered | Basic amino acid functions |
| L-Leucine | Essential amino acid; branched structure | Protein synthesis; energy metabolism |
| L-Isoleucine | Essential amino acid; branched structure | Energy production; immune function |
| L-Valine | Essential amino acid; branched structure | Muscle metabolism; tissue repair |
The uniqueness of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid lies in its multiple chiral centers and complex branching, which may enhance its interaction with specific biological targets compared to simpler amino acids.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Sequence
Wikipedia
Dates
2: Strauch KL, Carter TH, Miller CG. Overproduction of Salmonella typhimurium peptidase T. J Bacteriol. 1983 Nov;156(2):743-51. PubMed PMID: 6313618; PubMed Central PMCID: PMC217891.
3: Felsenberg J, Dyck Y, Kloß A, Dahlmann B, Kloetzel PM, Eisenhardt D. Two inhibitors of the ubiquitin proteasome system enhance long-term memory formation upon olfactory conditioning in the honeybee (Apis mellifera). J Exp Biol. 2014 Oct 1;217(Pt 19):3441-6. doi: 10.1242/jeb.108142. Epub 2014 Jul 25. PubMed PMID: 25063852.
4: Ding H, Portilla-Arias J, Patil R, Black KL, Ljubimova JY, Holler E. Distinct mechanisms of membrane permeation induced by two polymalic acid copolymers. Biomaterials. 2013 Jan;34(1):217-25. doi: 10.1016/j.biomaterials.2012.08.016. Epub 2012 Oct 9. PubMed PMID: 23063368; PubMed Central PMCID: PMC3487713.
5: Bosman BW, Tan PS, Konings WN. Purification and Characterization of a Tripeptidase from Lactococcus lactis subsp. cremoris Wg2. Appl Environ Microbiol. 1990 Jun;56(6):1839-43. PubMed PMID: 16348224; PubMed Central PMCID: PMC184519.
6: Adibi SA, Johns BA. Utilization of intravenously infused tripeptides in baboons: effect on plasma concentration and urinary excretion of amino acids. Metabolism. 1983 Feb;32(2):103-5. PubMed PMID: 6827980.
7: Andrzejewska A, Gritti F, Guiochon G. Investigation of the adsorption mechanism of a peptide in reversed phase liquid chromatography, from pH controlled and uncontrolled solutions. J Chromatogr A. 2009 May 1;1216(18):3992-4004. doi: 10.1016/j.chroma.2009.03.014. Epub 2009 Mar 13. PubMed PMID: 19328489.
8: Nakamura K, Fujita Y, Itoh Y, Yamane K. Modification of length, hydrophobic properties and electric charge of Bacillus subtilis alpha-amylase signal peptide and their different effects on the production of secretory proteins in B. subtilis and Escherichia coli cells. Mol Gen Genet. 1989 Mar;216(1):1-9. PubMed PMID: 2471921.
9: Kabashima T, Yu Z, Tang C, Nakagawa Y, Okumura K, Shibata T, Lu J, Kai M. A selective fluorescence reaction for peptides and chromatographic analysis. Peptides. 2008 Mar;29(3):356-63. doi: 10.1016/j.peptides.2007.11.014. Epub 2007 Nov 29. PubMed PMID: 18179843.
10: Kawakami K, Takeshita F, Puri RK. Identification of distinct roles for a dileucine and a tyrosine internalization motif in the interleukin (IL)-13 binding component IL-13 receptor alpha 2 chain. J Biol Chem. 2001 Jul 6;276(27):25114-20. Epub 2001 May 14. PubMed PMID: 11352909.
11: Kolstad J, Law BA. Comparative peptide specificity of cell wall, membrane and intracellular peptidases of group N streptococci. J Appl Bacteriol. 1985 May;58(5):449-55. PubMed PMID: 3924874.
12: Steverding D, Spackman RW, Royle HJ, Glenn RJ. Trypanocidal activities of trileucine methyl vinyl sulfone proteasome inhibitors. Parasitol Res. 2005 Jan;95(1):73-6. Epub 2004 Dec 1. PubMed PMID: 15578221.
13: Conconi M, Petropoulos I, Emod I, Turlin E, Biville F, Friguet B. Protection from oxidative inactivation of the 20S proteasome by heat-shock protein 90. Biochem J. 1998 Jul 15;333 ( Pt 2):407-15. PubMed PMID: 9657982; PubMed Central PMCID: PMC1219599.
14: Lechuga-Ballesteros D, Charan C, Stults CL, Stevenson CL, Miller DP, Vehring R, Tep V, Kuo MC. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. J Pharm Sci. 2008 Jan;97(1):287-302. PubMed PMID: 17823950.
15: Yamasaki S, Kawakami A, Nakashima T, Nakamura H, Kamachi M, Honda S, Hirai Y, Hida A, Ida H, Migita K, Kawabe Y, Koji T, Furuichi I, Aoyagi T, Eguchi K. Importance of NF-kappaB in rheumatoid synovial tissues: in situ NF-kappaB expression and in vitro study using cultured synovial cells. Ann Rheum Dis. 2001 Jul;60(7):678-84. PubMed PMID: 11406522; PubMed Central PMCID: PMC1753739.
16: Ullah I, Chung K, Beloor J, Kim J, Cho M, Kim N, Lee KY, Kumar P, Lee SK. Trileucine residues in a ligand-CPP-based siRNA delivery platform improve endosomal escape of siRNA. J Drug Target. 2017 Apr;25(4):320-329. doi: 10.1080/1061186X.2016.1258566. Epub 2016 Nov 22. PubMed PMID: 27820977.








